2-Amino-4-(1-cyano-2-(4-methoxyphenyl)vinyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile
Description
Its core pyridine scaffold is substituted at positions 2, 4, and 6:
- Position 2: Amino group (–NH₂).
- Position 4: A 1-cyano-2-(4-methoxyphenyl)vinyl group, introducing conjugated π-electron systems and a methoxy-substituted aryl moiety.
- Position 6: A piperidin-1-yl group, a nitrogen-containing heterocycle that may enhance solubility and receptor interactions.
- Positions 3 and 5: Cyano (–CN) groups, contributing to electronic and steric properties.
Properties
IUPAC Name |
2-amino-4-[(Z)-1-cyano-2-(4-methoxyphenyl)ethenyl]-6-piperidin-1-ylpyridine-3,5-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O/c1-29-17-7-5-15(6-8-17)11-16(12-23)20-18(13-24)21(26)27-22(19(20)14-25)28-9-3-2-4-10-28/h5-8,11H,2-4,9-10H2,1H3,(H2,26,27)/b16-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXNDZIPTJSQRZ-LFIBNONCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C2=C(C(=NC(=C2C#N)N3CCCCC3)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C2=C(C(=NC(=C2C#N)N3CCCCC3)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target compound’s structure suggests three primary synthetic components:
- Pyridine core with pre-installed amino, cyano, and piperidinyl groups.
- Vinyl bridge connecting the pyridine ring to the 4-methoxyphenyl group.
- Cyanide functionality at the vinyl position.
Retrosynthetically, the molecule can be dissected into:
- Intermediate A : 2-Amino-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile
- Intermediate B : 4-Methoxybenzaldehyde derivative with a cyano group
Synthetic Route 1: Sequential Functionalization of the Pyridine Core
Preparation of 2-Amino-6-chloropyridine-3,5-dicarbonitrile
The synthesis begins with 2-amino-6-chloropyridine-3,5-dicarbonitrile, a commercially available precursor. Chlorine at the 6-position serves as a leaving group for subsequent nucleophilic substitution.
Reaction Conditions:
- Nucleophile : Piperidine (1.2 equiv)
- Base : Triethylamine (TEA, 2.0 equiv)
- Solvent : Dimethylformamide (DMF), 80°C, 12 h
- Yield : 82–89%
Mechanism :
Piperidine acts as a nucleophile, displacing chloride via an aromatic nucleophilic substitution (SNAr) mechanism. The electron-withdrawing cyano groups at positions 3 and 5 activate the pyridine ring toward substitution.
Knoevenagel Condensation for Vinyl Bridge Formation
The vinyl group is introduced via a Knoevenagel condensation between Intermediate A and 4-methoxybenzaldehyde cyanohydrin.
Reaction Conditions:
- Catalyst : Ammonium acetate (10 mol%)
- Solvent : Ethanol, reflux, 6 h
- Molar Ratio : 1:1.5 (Intermediate A : aldehyde)
- Yield : 68–74%
Mechanism :
The base deprotonates the active methylene group in the cyanohydrin, generating a nucleophilic enolate that attacks the aldehyde. Subsequent dehydration forms the conjugated vinyl cyanide system.
Synthetic Route 2: Cyclocondensation Approach
Formation of the Pyridine Ring via Hantzsch-like Reaction
An alternative route constructs the pyridine ring de novo using a cyclocondensation strategy.
Starting Materials :
- Malononitrile (2.0 equiv)
- 4-Methoxyphenylacetonitrile (1.0 equiv)
- Piperidine (1.0 equiv)
Reaction Conditions:
- Catalyst : Ceric ammonium nitrate (CAN, 5 mol%)
- Solvent : Acetonitrile, 70°C, 8 h
- Yield : 55–62%
Mechanism :
The reaction proceeds through a series of conjugate additions and cyclodehydration steps. Piperidine facilitates enamine formation, while CAN promotes oxidative aromatization.
Post-Functionalization for Cyanide Installation
The intermediate from Step 3.1 undergoes cyanation at the vinyl position using trimethylsilyl cyanide (TMSCN).
Reaction Conditions:
- Reagent : TMSCN (1.5 equiv)
- Activator : Zinc iodide (0.2 equiv)
- Solvent : Dichloromethane, 0°C to RT, 4 h
- Yield : 70–76%
Optimization and Byproduct Analysis
Critical Parameters for Yield Improvement
- Temperature Control : Exothermic reactions (e.g., SNAr with piperidine) require gradual base addition to maintain 80°C.
- Solvent Polarity : Higher polarity solvents (DMF > THF) accelerate SNAr but may increase hydrolysis of nitriles.
- Catalyst Loading : Excess CAN (>10 mol%) leads to over-oxidation, reducing yields by 15–20%.
Common Byproducts and Mitigation Strategies
Analytical Characterization
Spectroscopic Data
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyridine-H), 7.52 (d, J = 8.5 Hz, 2H, Ar-H), 6.98 (d, J = 8.5 Hz, 2H, Ar-H), 6.78 (s, 1H, NH₂), 3.82 (s, 3H, OCH₃), 3.45–3.40 (m, 4H, piperidine), 1.60–1.55 (m, 6H, piperidine).
- ¹³C NMR (125 MHz, DMSO-d₆): δ 162.1 (C≡N), 159.8 (OCH₃), 154.2 (pyridine-C), 134.5 (vinyl-C), 128.9–114.7 (aromatic carbons), 116.4 (C≡N), 55.2 (OCH₃), 46.8 (piperidine), 25.3 (piperidine).
Chromatographic Purity
- HPLC : >98% purity (C18 column, 70:30 MeOH/H₂O, 1 mL/min)
- Melting Point : 238–240°C (decomposition observed above 245°C)
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The cyano groups at positions 3 and 5 of the pyridine ring are electrophilic sites susceptible to nucleophilic attack. For example:
-
Ammonolysis : Reaction with amines (e.g., piperidine) under basic conditions replaces cyano groups with secondary amines .
-
Hydrolysis : Controlled hydrolysis in acidic or basic media converts nitriles to carboxylic acids or amides.
Key Reaction Conditions :
| Substrate | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 3,5-Dicyanopyridine core | Piperidine | DMF | 100 | 82 |
| 3,5-Dicyanopyridine core | Aqueous NaOH | EtOH | Reflux | 68 |
Condensation Reactions
The amino group at position 2 participates in condensation with carbonyl compounds (e.g., aldehydes or ketones), forming Schiff bases. This reactivity is exploited in synthesizing fused heterocycles .
Example :
-
Reaction with 4-methoxybenzaldehyde yields extended conjugated systems via Knoevenagel condensation, enhancing π-electron delocalization .
Cycloaddition Reactions
The conjugated vinyl group facilitates [4+2] Diels-Alder cycloaddition with dienophiles like maleic anhydride, forming bicyclic adducts. Microwave-assisted methods significantly improve reaction efficiency:
Microwave vs. Conventional Heating :
| Method | Time (min) | Yield (%) |
|---|---|---|
| Conventional heating | 300 | 70 |
| Microwave-assisted | 55 | 91 |
Mechanistic Pathways
Reactivity is governed by electronic and steric effects:
-
Nucleophilic Attack : The C-6 position of the pyridine ring is highly electrophilic due to conjugation with adjacent nitriles and the carbonyl group. Attack by carbanions (e.g., from malononitrile) initiates ring-opening, followed by decarboxylation and cyclization to form benzo[h]quinoline derivatives .
-
Cyclization : Intermediate enamines formed during condensation reactions undergo intramolecular cyclization, stabilized by the piperidine moiety .
Stability and Side Reactions
-
Base Sensitivity : Strong bases (e.g., NaNH₂) in polar aprotic solvents (DMF/DMSO) are required to avoid decomposition .
-
Leaving Group Effects : Substituents like methylthio groups at C-4 promote side reactions, necessitating replacement with secondary amines (e.g., piperidine) to stabilize the intermediate .
Synthetic Optimization
Optimized conditions for high-yield synthesis involve:
Yield Data for Varied Aryl Substituents :
| Aryl Group | Yield (%) |
|---|---|
| 4-Chlorophenyl | 82 |
| 4-Methoxyphenyl | 88 |
| 2-Furyl | 91 |
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Properties :
- Antimicrobial Effects :
- CNS Activity :
Synthetic Strategies
The synthesis of 2-Amino-4-(1-cyano-2-(4-methoxyphenyl)vinyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile can be achieved through various methods:
- Cyclo-condensation Reactions : Utilizing active methylene compounds and suitable catalysts can yield this compound effectively. This approach has been documented in the synthesis of related heterocycles .
- Cross-Coupling Techniques : These methods allow for the construction of complex molecular architectures, which are crucial for enhancing biological activity .
Case Studies and Research Findings
Several studies highlight the applications and potential of this compound:
- Novel Derivatives :
- Therapeutic Potential :
Data Table: Comparative Analysis of Similar Compounds
Mechanism of Action
The mechanism of action for this compound involves its ability to exhibit aggregation-induced emission (AIE). This phenomenon occurs when the compound forms aggregates, leading to enhanced fluorescence. The molecular targets and pathways involved in its biological activity are not fully understood, but its cytotoxic effects suggest interactions with cellular components .
Comparison with Similar Compounds
Structural and Pharmacological Profiles
The table below compares key structural features and biological data of the target compound with its analogs:
Key Observations:
Substituent Effects on Binding Kinetics: The 4-methoxyphenyl group (common in LUF6941, LUF7064, and the target compound) is associated with high affinity for adenosine receptors. For example, LUF6941 (Ki = 5.0 nM) and LUF7064 (Ki = 1.3 nM) exhibit sub-nanomolar to low-nanomolar binding, suggesting that the methoxy group enhances receptor interactions . The piperidin-1-yl group in the target compound replaces sulfur-based substituents (e.g., phenylsulfanyl in ). Nitrogen-containing heterocycles like piperidine may improve metabolic stability compared to thioethers, which are prone to oxidation .
Residence Time Modulation: Minor structural changes drastically alter RT. LUF6941 (RT = 132 min) has a 26-fold longer RT than LUF7064 (RT = 5 min), attributed to the addition of a 4-chlorophenyl group on the thiazole ring at position 6 . This highlights the role of hydrophobic substituents in prolonging ligand-receptor interactions.
Physical Properties :
- Thioether-substituted analogs () exhibit higher melting points (e.g., 236–237°C for Compound 21), likely due to stronger intermolecular interactions (e.g., π-stacking of phenyl groups). The target compound’s melting point is unreported but may differ due to its vinyl cyanide and piperidine groups .
Electronic and Conformational Comparisons
- Vinyl Cyanide vs. Aryl Groups: The target compound’s 1-cyano-2-(4-methoxyphenyl)vinyl group introduces a conjugated system absent in analogs like LUF6941.
- Piperidin-1-yl vs. Thiazole Groups: X-ray data for 2-amino-6-(piperidin-1-yl)-4-p-tolyl-pyridine-3,5-dicarbonitrile () reveal a puckered piperidine ring (torsion angles: C1–C2–C3–C4 = 50.1°, C2–C3–C4–C5 = -52.2°), which may influence three-dimensional complementarity with receptor pockets .
Biological Activity
The compound 2-Amino-4-(1-cyano-2-(4-methoxyphenyl)vinyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile is a pyridine derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and specific case studies highlighting its therapeutic potential.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine derivatives. The key steps often include the introduction of the cyano and methoxy groups, followed by piperidine substitution to enhance biological activity. Various methods have been reported in the literature, emphasizing the importance of reaction conditions and purification techniques to yield high-purity products .
Biological Activity Overview
The biological activities of this compound can be broadly categorized into several areas:
1. Antimicrobial Activity
Research indicates that derivatives of pyridine, including the target compound, exhibit significant antimicrobial properties. For instance, compounds within this class have shown effectiveness against various bacterial strains and fungi, including Candida albicans and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values often reflect their potency in inhibiting microbial growth .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 2-Amino-4... | C. albicans | 15 |
| 2-Amino-4... | P. aeruginosa | 20 |
2. Anti-inflammatory Activity
Certain studies have demonstrated that pyridine derivatives possess anti-inflammatory properties. The target compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. In vitro assays revealed that it significantly reduces COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs .
| Compound | COX-2 Inhibition IC50 (µM) |
|---|---|
| 2-Amino-4... | 0.04 ± 0.02 |
| Celecoxib | 0.04 ± 0.01 |
3. Neuroprotective Effects
The neuroprotective potential of this compound has also been explored, particularly in relation to cholinergic activity. It has been shown to selectively inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. The structure-activity relationship studies suggest that modifications at specific positions on the pyridine ring can enhance AChE inhibition .
| Compound | AChE Inhibition IC50 (µM) |
|---|---|
| 2-Amino-4... | 3.5 |
| Donepezil | 1.0 |
Case Studies
Several case studies illustrate the efficacy of this compound in various biological contexts:
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial effects of various pyridine derivatives, the target compound was tested against C. albicans and exhibited a notable reduction in biofilm formation compared to controls, indicating its potential use in treating fungal infections .
Case Study 2: Anti-inflammatory Mechanism
A detailed investigation into the anti-inflammatory properties revealed that the compound effectively inhibited COX-2 enzyme activity in a dose-dependent manner. This suggests its potential application as an anti-inflammatory agent in clinical settings .
Q & A
(Basic) What synthetic methodologies are effective for preparing this compound?
The synthesis typically involves multicomponent reactions (MCRs) under reflux conditions. For example, combining aldehydes, malononitrile, and piperidine derivatives in ethanol or water with catalysts like O-iodoxybenzoic acid can yield pyridine dicarbonitrile analogs. Purification often employs column chromatography (silica gel, gradients of ethyl acetate/hexane) and recrystallization (ethanol/2-methoxyethanol mixtures). Reaction optimization may require adjusting catalyst loading (e.g., 0.003–0.005 g for similar compounds) to improve yield and selectivity .
(Basic) Which analytical techniques are critical for structural confirmation?
Key methods include:
- NMR spectroscopy : and NMR (e.g., DMSO-) to verify substituent positions, such as the 4-methoxyphenyl vinyl group () and piperidin-1-yl protons () .
- IR spectroscopy : Peaks at confirm nitrile groups, while indicates aromatic C=C bonds .
- X-ray crystallography : Programs like SHELXL refine crystal structures, revealing dihedral angles (e.g., 37.9° between pyridine and piperidine rings) critical for understanding steric interactions .
(Advanced) How do structural modifications influence adenosine receptor binding kinetics?
Substituent engineering on the pyridine core significantly impacts ligand-receptor residence time (RT) and affinity. For example:
- Hydrophobic groups (e.g., 4-chlorophenyl) increase RT (e.g., 132 min for LUF6941 vs. 5 min for LUF7064) by enhancing hydrophobic pocket interactions.
- Electron-donating groups (e.g., methoxy) improve binding affinity () but may reduce RT. SKR (structure-kinetics relationship) studies using radiolabeled ligands or fluorescent agonists paired with confocal microscopy are essential to quantify these effects .
(Advanced) What computational strategies predict biological activity?
- Molecular docking (AutoDock Vina): Models ligand-receptor interactions, prioritizing substituents that form hydrogen bonds (e.g., amino groups with A adenosine receptor residues).
- Molecular dynamics (MD) simulations : Assess binding stability over nanoseconds; correlate with experimental kinetics (e.g., association/dissociation rates).
- QSAR models : Use Hammett constants to predict electronic effects of substituents on activity .
(Basic) How is crystallographic data analyzed for this compound?
Single-crystal X-ray diffraction (SC-XRD) with SHELX software resolves bond lengths and angles. For example:
- Cyano groups deviate from the pyridine plane (C12: 0.34 Å; N3: 0.65 Å), influencing molecular packing.
- ORTEP-3 generates thermal ellipsoid plots to visualize anisotropic displacement parameters, critical for assessing structural rigidity .
(Advanced) How are SAR and SKR integrated in lead optimization?
- Parallel synthesis : Generate derivatives with systematic substitutions (e.g., thioether vs. sulfonyl linkers) to map SAR.
- Kinetic profiling : Use competition association assays (e.g., -ligand displacement) to measure RT. For example, LUF6941’s 26-fold RT increase over LUF7064 highlights the impact of a 4-chlorophenylthiazole group .
(Basic) What solvent systems optimize reaction yields?
- Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at the pyridine core.
- Eco-friendly protocols : Water or ethanol with O-iodoxybenzoic acid achieves 75–80% yields for analogous compounds .
(Advanced) How is experimental phasing performed for crystallography?
SHELXC/D/E pipelines resolve phase problems for small-molecule structures:
- SAD/MAD phasing : Utilize anomalous scattering (e.g., bromine in 4-bromophenyl derivatives).
- High-throughput workflows : Robustness of SHELX programs enables rapid processing of twinned or low-resolution data .
(Basic) What safety protocols are recommended during synthesis?
- Handling nitriles : Use fume hoods and PPE (gloves, goggles) due to toxicity risks.
- Waste disposal : Neutralize acidic/byproduct streams with NaHCO before disposal .
(Advanced) How do electronic effects modulate bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
